2-[3,5-bis(trifluoromethyl)phenoxy]acetic Acid

Agrochemical Safener Crop Protection Herbicide Antidote

This fluorinated phenoxyacetic acid features a 3,5-bis(trifluoromethyl)phenyl motif that boosts lipophilicity (LogP ~3.19) and confers herbicidal safening activity in grain sorghum [references from local differentiation evidence]. Its electron‑withdrawing CF₃ groups activate the ring for nucleophilic substitution, while the free carboxylic acid handle enables coupling, esterification, or amide bond formation. Medicinal chemists use it to fine‑tune membrane permeability and PK profiles; agrochemical teams exploit its documented reduction of alachlor‑induced phytotoxicity. Choose this high‑purity (≥95%) intermediate to advance structure‑activity‑relationship studies with confidence.

Molecular Formula C10H6F6O3
Molecular Weight 288.145
CAS No. 87964-30-5
Cat. No. B2701204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3,5-bis(trifluoromethyl)phenoxy]acetic Acid
CAS87964-30-5
Molecular FormulaC10H6F6O3
Molecular Weight288.145
Structural Identifiers
SMILESC1=C(C=C(C=C1C(F)(F)F)OCC(=O)O)C(F)(F)F
InChIInChI=1S/C10H6F6O3/c11-9(12,13)5-1-6(10(14,15)16)3-7(2-5)19-4-8(17)18/h1-3H,4H2,(H,17,18)
InChIKeyLAICZTCYXNZHMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[3,5-bis(trifluoromethyl)phenoxy]acetic Acid (CAS 87964-30-5): Technical Procurement Overview


2-[3,5-bis(trifluoromethyl)phenoxy]acetic acid (CAS 87964-30-5) is a fluorinated aromatic ether within the phenoxyacetic acid class, characterized by a 3,5-bis(trifluoromethyl)phenyl substitution pattern that confers distinct physicochemical properties relative to mono- or non‑fluorinated analogs [1]. The compound is primarily utilized as a versatile synthetic intermediate in both agrochemical and pharmaceutical research pipelines, with documented activity as a herbicide safening agent in grain sorghum cultivation [2].

Why Generic Phenoxyacetic Acid Analogs Are Not Interchangeable with 2-[3,5-bis(trifluoromethyl)phenoxy]acetic Acid


Substitution with a generic phenoxyacetic acid (e.g., unsubstituted phenoxyacetic acid) or a mono‑trifluoromethyl analog (e.g., 3‑(trifluoromethyl)phenoxyacetic acid) fails to recapitulate the unique physicochemical and functional profile of 2‑[3,5‑bis(trifluoromethyl)phenoxy]acetic acid [1]. The 3,5‑bis(trifluoromethyl) substitution pattern substantially increases lipophilicity (Log P ~3.05–3.19) relative to the mono‑trifluoromethyl derivative (Log P 2.40), which directly impacts membrane permeability and biological partitioning behavior [2][3]. Moreover, this specific substitution enables a documented herbicidal safening effect in grain sorghum that is absent in m‑trifluoromethylphenoxyacetic acid, which instead exhibits herbicidal activity rather than crop protection [1]. These differential properties preclude simple analog interchange in both agricultural and medicinal chemistry applications.

Quantitative Differentiation Evidence for 2-[3,5-bis(trifluoromethyl)phenoxy]acetic Acid Procurement Decisions


Herbicide Safening Efficacy in Wheat: 20 Percentage Point Reduction in Growth Inhibition

In a greenhouse study with wheat, the sodium salt of 2‑[3,5‑bis(trifluoromethyl)phenoxy]acetic acid reduced alachlor‑induced growth inhibition from 85% to 65% when applied sequentially at 8.96 kg/ha, representing a 20 percentage point reduction in phytotoxicity [1]. In contrast, m‑trifluoromethylphenoxyacetic acid and its derivatives are reported to be herbicidal in nature and do not protect grain sorghum against herbicide injury [1].

Agrochemical Safener Crop Protection Herbicide Antidote

Enhanced Lipophilicity: Log P Increase of ~0.65–0.79 Relative to Mono‑trifluoromethyl Analog

The computed Log P of 2‑[3,5‑bis(trifluoromethyl)phenoxy]acetic acid ranges from 3.05 to 3.19, compared to 2.40 for 3‑(trifluoromethyl)phenoxyacetic acid [1][2]. This increase of ~0.65–0.79 Log P units indicates significantly greater lipophilicity conferred by the second trifluoromethyl substituent, which is expected to enhance membrane permeability and influence biological distribution .

Physicochemical Properties Lipophilicity Drug Design

Versatile Synthetic Intermediate with Documented Use in Pharmaceutical and Agrochemical Patents

2‑[3,5‑bis(trifluoromethyl)phenoxy]acetic acid is explicitly cited as a key intermediate in US patent US4416687A for the synthesis of herbicidal safening agents, and is generally utilized in the preparation of phenoxyacetic acid derivatives with therapeutic potential [1][2]. While direct comparative yield or selectivity data against alternative intermediates is not available, the compound's unique substitution pattern enables coupling reactions and derivatization pathways that are less accessible with simpler phenoxyacetic acid scaffolds [2].

Synthetic Intermediate Medicinal Chemistry Agrochemical Synthesis

Recommended Procurement Scenarios for 2-[3,5-bis(trifluoromethyl)phenoxy]acetic Acid Based on Quantitative Evidence


Agrochemical Herbicide Safener Development

Researchers developing safening agents for grain sorghum, wheat, or other cereal crops can utilize this compound based on its demonstrated reduction of alachlor‑induced phytotoxicity [1]. The 20 percentage point reduction in wheat growth inhibition (from 85% to 65%) provides a validated starting point for formulation optimization and field trial design [1].

Medicinal Chemistry Lead Optimization

Medicinal chemists seeking to improve membrane permeability or alter pharmacokinetic profiles may select this compound as a building block due to its enhanced lipophilicity (Log P ~3.05–3.19) relative to mono‑trifluoromethyl analogs [2][3]. The 3,5‑bis(trifluoromethyl)phenoxy motif is a recognized pharmacophore element in drug discovery [2].

Synthetic Methodology Development

Organic synthesis groups investigating phenoxyacetic acid derivatization can employ this compound as a model substrate for exploring coupling reactions, esterifications, or amide formations [4]. Its electron‑withdrawing trifluoromethyl groups activate the aromatic ring toward nucleophilic substitution while the carboxylic acid handle enables facile elaboration [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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